N-(6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
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Overview
Description
Scientific Research Applications
Synthesis Techniques
The development of novel chemical synthesis methods is a key area of research. For instance, Gabriele et al. (2006) discussed a new synthesis approach for 2,3-dihydrobenzo[1,4]dioxine derivatives using tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols, highlighting a significant degree of stereoselectivity (Gabriele et al., 2006). Similarly, Mohareb et al. (2004) synthesized benzo[b]thiophen-2-yl-hydrazonoesters, demonstrating the reactivity of these compounds toward various nitrogen nucleophiles to yield a range of heterocyclic derivatives (Mohareb et al., 2004).
Biological Activities
Research into the biological activities of related compounds includes the exploration of their potential therapeutic applications. Amr et al. (2010) synthesized a series of novel thiophene derivatives, which were evaluated for their antiarrhythmic, serotonin antagonist, and antianxiety activities, showing high activity compared to standard controls (Amr et al., 2010). Additionally, Abu‐Hashem et al. (2020) investigated novel benzodifuranyl derivatives for anti-inflammatory and analgesic properties, highlighting the significance of cyclooxygenase inhibition (Abu‐Hashem et al., 2020).
Material Chemistry and Pharmacology
In the realm of material chemistry and pharmacology, Yarovenko et al. (2003) focused on synthesizing carbamoyl-containing N,S-heterocyclic compounds, contributing to the development of potential pharmaceuticals and materials with specific properties (Yarovenko et al., 2003).
Mechanism of Action
Properties
IUPAC Name |
N-[6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-11-7-8-12-16(9-11)27-20(17(12)19(24)21-2)22-18(23)15-10-25-13-5-3-4-6-14(13)26-15/h3-6,11,15H,7-10H2,1-2H3,(H,21,24)(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMQDPVGWRGPEE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)C3COC4=CC=CC=C4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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